molecular formula C21H23ClN2O4 B6244907 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]acetic acid hydrochloride CAS No. 2408974-61-6

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]acetic acid hydrochloride

Cat. No.: B6244907
CAS No.: 2408974-61-6
M. Wt: 402.9 g/mol
InChI Key: QCMDGPHDAPCCGC-UHFFFAOYSA-N
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Description

“2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]acetic acid hydrochloride” is a chemical compound with the empirical formula C20H21NO5 . It has a molecular weight of 355.38 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid structure . The Fmoc group is a common protecting group used in peptide synthesis. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point would need to be determined experimentally.

Safety and Hazards

Based on the available information, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always handle with appropriate safety measures and consult the Material Safety Data Sheet (MSDS) for more information .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]acetic acid hydrochloride' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves the deprotection of the amine group to obtain the desired compound.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Pyrrolidine", "Boc anhydride", "Diisopropylethylamine", "Hydrochloric acid", "N,N-Dimethylformamide", "Triethylamine", "2-Chloroacetic acid" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluorene-9-methanol", "9H-fluorene-9-methanol is reacted with pyrrolidine and Boc anhydride in the presence of diisopropylethylamine to form 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-ol]", "2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-ol] is reacted with 2-chloroacetic acid in the presence of triethylamine and N,N-dimethylformamide to form the desired compound, 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]acetic acid hydrochloride", "The final compound is deprotected by treatment with hydrochloric acid to obtain the desired compound" ] }

2408974-61-6

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C21H22N2O4.ClH/c24-20(25)12-23-10-9-14(11-23)22-21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19H,9-13H2,(H,22,26)(H,24,25);1H

InChI Key

QCMDGPHDAPCCGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl

Purity

95

Origin of Product

United States

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